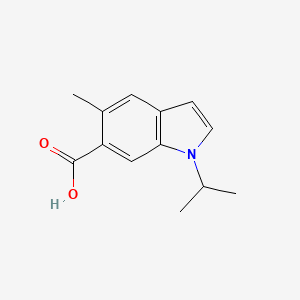

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

CAS No.:

Cat. No.: VC13527890

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO2 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 5-methyl-1-propan-2-ylindole-6-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16) |

| Standard InChI Key | QBADABGHIJYWHV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C |

| Canonical SMILES | CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents include:

-

An isopropyl group (-CH(CH3)2) at position 1 of the indole nitrogen.

-

A methyl group (-CH3) at position 5.

-

A carboxylic acid (-COOH) moiety at position 6.

The molecular formula is C13H15NO2, yielding a molecular weight of 217.26 g/mol (calculated from atomic masses). The presence of polar (carboxylic acid) and nonpolar (isopropyl, methyl) groups suggests amphiphilic behavior, influencing solubility and reactivity .

Physicochemical Parameters

While experimental data for this specific compound are unavailable, analogous indole-carboxylic acids provide approximate benchmarks:

The carboxylic acid group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

The synthesis of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid likely involves multi-step functionalization of the indole nucleus. A plausible route includes:

-

Indole Core Formation: Fischer indole synthesis using substituted phenylhydrazines and ketones.

-

Substituent Introduction:

Key Chemical Reactions

The compound’s reactivity is governed by its electron-rich indole ring and carboxylic acid group:

-

Electrophilic Substitution: The indole ring undergoes electrophilic attack at positions 2, 3, or 7, with directing effects modulated by substituents .

-

Decarboxylation: Thermal or acidic conditions may remove the carboxylic acid group, yielding 1-isopropyl-5-methylindole.

-

Esterification: Reaction with alcohols in the presence of acid catalysts produces ester derivatives, enhancing lipid solubility .

Comparative Analysis with Analogous Compounds

Structural Analogues

The 6-carboxylic acid’s unique substitution pattern may optimize steric and electronic interactions with biological targets compared to these analogs.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to install substituents at positions 1, 5, and 6.

-

In Vitro Screening: Evaluate antiviral, anti-inflammatory, and anticancer activity in cell-based assays.

-

Structural Studies: X-ray crystallography or NMR to resolve binding modes with target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume